![molecular formula C24H17N3O2S B2498735 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 1788679-67-3](/img/structure/B2498735.png)

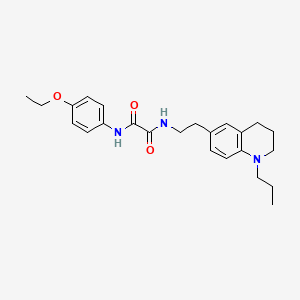

3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of structurally related compounds involves multi-step reactions, including cycloaddition and condensation reactions, to introduce various functional groups and achieve desired molecular complexity. For example, a one-pot synthesis method has been utilized for the preparation of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, showcasing the versatility of isoxazole derivatives in organic synthesis (Martins et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of compounds within this family often involves X-ray diffraction and spectroscopic methods to elucidate their geometry, bonding patterns, and electronic structures. For instance, studies on related compounds, like thiadiazoles and pyridines, have revealed insights into the stabilization mechanisms through intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).

Scientific Research Applications

Heterocyclic Synthesis and Derivative Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research by Mohareb et al. (2004) investigated the synthesis of heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates. These derivatives have potential applications in pharmaceuticals and materials science due to their diverse biological activities and unique physical properties (Mohareb et al., 2004).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives : Abdelrazek et al. (2008) synthesized thieno[2,3-d]pyrimidine derivatives, demonstrating the versatility of thiophene derivatives in generating biologically active compounds. Such methodologies could be applicable for generating analogs of 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide for potential therapeutic use (Abdelrazek et al., 2008).

Novel Antimicrobial Compounds Based on Tetrahydrobenzothiophene : Gouda et al. (2010) focused on synthesizing new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, highlighting the antimicrobial potential of such compounds. This research underscores the importance of heterocyclic cores in developing new antimicrobial agents, which could include efforts to synthesize and test derivatives of this compound (Gouda et al., 2010).

Mechanism of Action

Biochemical pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific biological target(s) and mode of action. Some compounds with similar structural features have been found to induce changes in cell morphology, gene expression, and cellular signaling pathways .

Biochemical Analysis

Biochemical Properties

Compounds containing isoxazole and thiophene rings have been reported to possess a wide range of therapeutic properties . They are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Compounds containing thiophene and isoxazole rings have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects are likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be hypothesized that its effects at the molecular level may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c28-24(26-13-16-10-20(14-25-12-16)19-8-9-30-15-19)18-6-7-22-21(11-18)23(29-27-22)17-4-2-1-3-5-17/h1-12,14-15H,13H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMRPAWMXCANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)